molecular formula C17H13ClN2O2S B2773006 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 313364-40-8

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2773006
CAS RN: 313364-40-8
M. Wt: 344.81
InChI Key: NHGRWEQZKUOOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a benzamide group and a methoxyphenyl group .


Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The synthesis of similar compounds involves the reaction of aromatic amines, isothiocyanates, and α-haloketones .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a benzamide group and a methoxyphenyl group .


Chemical Reactions Analysis

Thiazoles, including “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide”, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Scientific Research Applications

    Antioxidant Activity

    Thiazole derivatives, such as 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide, have been found to exhibit antioxidant properties .

    Analgesic and Anti-inflammatory Activity

    Thiazole compounds have been reported to have analgesic and anti-inflammatory effects .

    Antimicrobial and Antifungal Activity

    Thiazole derivatives have been shown to possess antimicrobial and antifungal properties .

    Antiviral Activity

    Some thiazole compounds have demonstrated antiviral activity .

    Diuretic Activity

    Thiazole derivatives have been associated with diuretic effects .

    Anticonvulsant and Neuroprotective Activity

    Thiazole compounds have been studied for their anticonvulsant and neuroprotective effects .

    Antitumor and Cytotoxic Activity

    Certain thiazole derivatives have shown antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

    Antiretroviral Activity

    Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .

Future Directions

The future directions in the research of thiazoles, including “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide”, involve the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRWEQZKUOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.